molecular formula C12H13NO4S B3364647 1-Ethoxycarbonyl-1-tosylmethyl isocyanide CAS No. 1173149-43-3

1-Ethoxycarbonyl-1-tosylmethyl isocyanide

Cat. No.: B3364647
CAS No.: 1173149-43-3
M. Wt: 267.3 g/mol
InChI Key: PODKTWHPEJPYLH-UHFFFAOYSA-N
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Description

1-Ethoxycarbonyl-1-tosylmethyl isocyanide is a chemical compound with the molecular formula C12H13NO4S. It is known for its unique structure, which includes both sulfonyl and isocyanide groups. This compound is utilized in various chemical reactions and has significant applications in scientific research .

Preparation Methods

The synthesis of 1-Ethoxycarbonyl-1-tosylmethyl isocyanide typically involves the dehydration of the related formamide derivative. The reaction conditions often require specific reagents and controlled environments to ensure the successful formation of the isocyanide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Ethoxycarbonyl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions typically yield heterocyclic compounds with potential biological activity .

Scientific Research Applications

1-Ethoxycarbonyl-1-tosylmethyl isocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethoxycarbonyl-1-tosylmethyl isocyanide exerts its effects involves its ability to participate in various chemical reactions. The isocyanide group is highly reactive, allowing it to interact with different molecular targets and pathways. This reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties .

Comparison with Similar Compounds

1-Ethoxycarbonyl-1-tosylmethyl isocyanide can be compared to other isocyanides and sulfonyl-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combined functional groups, which provide enhanced reactivity and versatility in synthetic applications .

Properties

IUPAC Name

ethyl 2-isocyano-2-(4-methylphenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-4-17-12(14)11(13-3)18(15,16)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODKTWHPEJPYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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